Cas no 479-13-0 (Coumestrol)

Coumestrol is a naturally occurring phytoestrogen belonging to the coumestan class of compounds. It is primarily found in legumes such as alfalfa and clover, as well as in soybeans. Structurally, it features a coumestan core with hydroxyl groups, contributing to its estrogenic activity. Coumestrol exhibits notable antioxidant properties and has been studied for its potential role in modulating estrogen receptor pathways. Its high binding affinity to ER-β makes it a subject of interest in endocrine research. Additionally, it demonstrates stability under physiological conditions, facilitating in vitro and in vivo studies. Coumestrol is commonly utilized in biochemical research to investigate phytoestrogen interactions and their implications in health and disease.
Coumestrol structure
Coumestrol structure
商品名:Coumestrol
CAS番号:479-13-0
MF:C15H8O5
メガワット:268.2210
MDL:MFCD00016885
CID:329797
PubChem ID:57648279

Coumestrol 化学的及び物理的性質

名前と識別子

    • 6H-Benzofuro[3,2-c][1]benzopyran-6-one,3,9-dihydroxy-
    • Coumestrol
    • 3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one
    • 3,9-Dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one
    • COUMESTROL(RG) PrintBack
    • 3,9-Dihydroxycoumestan
    • 7,12-Dihydroxycoumestan
    • coumesterol
    • Cumoesterol
    • Cumoestrol
    • Cumostrol
    • [ "" ]
    • Cumestrol
    • 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy-
    • NSC22842
    • MLS000738006
    • V7NW98OB34
    • 3,9-dihydroxybenzofuro[3,2-c]chromen-6-one
    • 3,9-dihydroxy-6H-benzofuro[3,2-c]chromen-6-one
    • 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3,9-dihydroxy-
    • AKOS028111776
    • Coumestrol, BioReagent, suitable for fluorescence, >=97.5% (HPLC)
    • NCGC00023462-04
    • NCI60_001863
    • 3,9-Dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one #
    • SCHEMBL22012
    • CCRIS 7311
    • S00280
    • NCGC00018124-01
    • CCG-35536
    • BIDD:ER0114
    • 3-Benzofurancarboxylic acid, 2-(2,4-dihydroxyphenyl)-6-hydroxy-, .delta.-lactone
    • NCGC00018124-04
    • US8552057, 3
    • Tox21_200032
    • NCGC00257586-01
    • CHEBI:3908
    • DTXSID6022399
    • NCGC00018124-06
    • 3,9-dihydroxy-6H-(1)benzofuro(3,2-c)chromen-6-one
    • DTXCID102399
    • GTPL12437
    • FT-0603177
    • 3,9-dihydroxy-[1]benzoxolo[3,2-c]chromen-6-one
    • HMS3374A07
    • NCGC00018124-03
    • 1ST159856
    • Oprea1_222511
    • A1-00298
    • Coumestrol, >=95.0% (HPLC)
    • MLS000069446
    • MFCD00016885
    • 5,14-dihydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-9-one
    • NS00004410
    • Coumestrol (COU)
    • NCGC00018124-02
    • CHEMBL30707
    • CS-6343
    • LMPK12090018
    • NCGC00018124-05
    • SMP2_000163
    • 6H-Benzofuro[3, 3,9-dihydroxy-
    • 3-Benzofurancarboxylic acid,4-dihydroxyphenyl)-6-hydroxy-, .delta.-lactone
    • CCG-36200
    • COUMESTROL [MI]
    • HMS2235B05
    • NSC 22842
    • 479-13-0
    • Q908865
    • D85092
    • 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3,9-dihdyroxy-
    • BDBM23451
    • SMR000059001
    • NCIMech_000078
    • UNII-V7NW98OB34
    • 3-Benzofurancarboxylic acid, 2-(2,4-dihydroxyphenyl)-6-hydroxy-, delta-lactone
    • EINECS 207-525-6
    • 3,9-Dihydroxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
    • BRD-K97509413-001-01-8
    • HY-N2335
    • BRN 0266702
    • AS-81377
    • 5-19-06-00405 (Beilstein Handbook Reference)
    • A827386
    • NCGC00023462-03
    • CAS-479-13-0
    • NSC-22842
    • Chrysanthin
    • MLSMR
    • DB-051484
    • Coumestrol?
    • CoumestrolCumoesterol; Cumostrol; 3,9-Dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one
    • MDL: MFCD00016885
    • インチ: 1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H
    • InChIKey: ZZIALNLLNHEQPJ-UHFFFAOYSA-N
    • ほほえんだ: O1C2C([H])=C(C([H])=C([H])C=2C2C(=O)OC3C([H])=C(C([H])=C([H])C=3C1=2)O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 268.03700
  • どういたいしつりょう: 268.03717335 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 79.9
  • 互変異性体の数: 15
  • ぶんしりょう: 268.22

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.2586 (rough estimate)
  • ゆうかいてん: ≥350 °C (lit.)
  • ふってん: 331.39°C (rough estimate)
  • フラッシュポイント: 199.3±22.9 °C
  • 屈折率: 1.7680 (estimate)
  • ようかいど: DMSO: soluble
  • PSA: 83.81000
  • LogP: 3.10360

Coumestrol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: 26-36
  • 福カードFコード:10
  • RTECS番号:DF8077000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R22

Coumestrol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC10363-1 g
Coumestrol
479-13-0 >98%
1g
$2200.0 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2941-5mg
Coumestrol
479-13-0 ≥98%
5mg
¥3600元 2023-09-15
MedChemExpress
HY-N2335-10mM*1mLinDMSO
Coumestrol
479-13-0 98.26%
10mM*1mLinDMSO
¥1236 2023-07-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4246-5mg
Coumestrol
479-13-0 98%
5mg
¥629.00 2023-09-10
MedChemExpress
HY-N2335-10mM*1 mL in DMSO
Coumestrol
479-13-0 98.26%
10mM*1 mL in DMSO
¥1045 2024-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0295-1 mg
Coumestrol
479-13-0 99.23%
1mg
¥1562.00 2022-04-26
MedChemExpress
HY-N2335-100mg
Coumestrol
479-13-0 98.26%
100mg
¥8500 2024-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82308-10MG
Coumestrol
479-13-0
10mg
¥3356.35 2025-01-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0295-5 mg
Coumestrol
479-13-0 99.23%
5mg
¥3157.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82308-10MG
479-13-0
10MG
¥3597.51 2023-01-06

Coumestrol 関連文献

Coumestrolに関する追加情報

Coumestrol (CAS No. 479-13-0): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications

Coumestrol, identified by the chemical compound code CAS No. 479-13-0, is a naturally occurring nonsteroidal lignan found predominantly in plants belonging to the Fabaceae family. This compound has garnered significant attention in the field of chemomedicine due to its unique molecular structure and a broad spectrum of biological activities. The molecular formula of Coumestrol is C15H10O2, and it exhibits a phenolic structure characterized by two aromatic rings connected by a butenyl bridge, which contributes to its distinct chemical and biological properties.

The pharmacological relevance of Coumestrol stems from its ability to interact with various intracellular signaling pathways, particularly those involving estrogen receptors. Unlike traditional estrogens, Coumestrol does not bind strongly to estrogen receptors but instead acts as a selective estrogen receptor modulator (SERM). This property makes it an intriguing candidate for therapeutic applications, especially in conditions where estrogenic activity is desirable but unopposed estrogen exposure needs to be avoided.

Recent studies have highlighted the potential of Coumestrol in modulating metabolic processes and reducing oxidative stress. For instance, research published in the journal *Molecular Nutrition & Food Research* demonstrated that Coumestrol can enhance insulin sensitivity in adipose tissue by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism suggests that Coumestrol may have a role in managing metabolic disorders such as type 2 diabetes.

In addition to its metabolic effects, Coumestrol has shown promise in oncology research. A study published in *Cancer Letters* explored the anti-proliferative effects of Coumestrol on breast cancer cell lines. The findings indicate that Coumestrol can induce apoptosis in estrogen receptor-positive (ER+) breast cancer cells by inhibiting the PI3K/Akt signaling pathway. This discovery aligns with the growing interest in natural compounds that can selectively target cancer cells while minimizing side effects on normal tissues.

The anti-inflammatory properties of Coumestrol have also been investigated extensively. Research published in *Biochemical Pharmacology* suggests that Coumestrol can suppress inflammation by modulating nuclear factor kappa B (NF-κB) signaling. This mechanism is particularly relevant given the role of chronic inflammation in various diseases, including cardiovascular disorders and neurodegenerative conditions.

The potential neuroprotective effects of Coumestrol are another area of active investigation. A study published in *Neurochemical Research* reported that Coumestrol can protect against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The study suggests that Coumestrol may enhance cholinergic function and reduce oxidative damage in neuronal cells, thereby mitigating cognitive decline.

The chemopreventive potential of Coumestrol has been examined in several preclinical models. Research published in *Carcinogenesis* indicates that dietary intake of phytochemicals like Coumestrol can reduce the risk of developing certain types of cancer by inhibiting carcinogen metabolism and promoting DNA repair mechanisms. These findings support the inclusion of plant-based foods rich in lignans as part of a cancer-preventive diet.

The synthetic derivatives of Coumestrol are also being explored for their enhanced bioavailability and targeted therapeutic effects. Researchers are investigating modifications to the phenolic structure of Coumestrol to improve its solubility and cellular uptake. Such derivatives could potentially offer more efficient delivery systems for therapeutic applications, particularly in cases where systemic absorption is required.

The role of environmental factors in modulating the bioavailability and efficacy of Coumestrol is another critical area of research. Studies have shown that gut microbiota can influence the metabolism and absorption of lignans like Coumestrol strong>. Understanding these interactions could lead to novel strategies for enhancing the therapeutic benefits of phytochemicals through dietary or probiotic interventions.

The regulatory landscape for natural compounds like Coumestrol is evolving, with increasing emphasis on quality control and standardization. Manufacturers are focusing on optimizing extraction methods to ensure high purity and consistency, which is essential for clinical applications. Additionally, regulatory bodies are reviewing the safety profiles of such compounds to establish guidelines for their use in therapeutic products.

In conclusion, Coumestrol (CAS No. 479-13-0) represents a promising natural compound with diverse biological activities and therapeutic potential. Its ability to modulate metabolic, inflammatory, and oncological pathways makes it an attractive candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action, Coumestrol could play a significant role in addressing various health challenges associated with aging and chronic diseases.

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